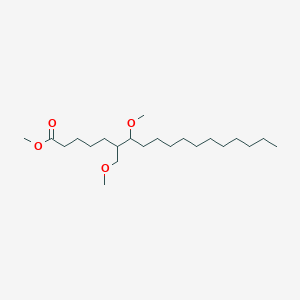
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzene ring, a naphthalene moiety, and a carbamoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with 2-naphthylamine in the presence of a coupling agent. One common method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.
化学反応の分析
Types of Reactions
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.
Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .
科学的研究の応用
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on microbial communities and plant-microbiome interactions.
Medicine: Investigated for its potential as a small molecule inhibitor in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
作用機序
The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.
類似化合物との比較
Similar Compounds
4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another compound with a similar structure and inhibitory properties.
4-chloro-2-(1-naphthyloxyacetamido)benzoic acid:
Uniqueness
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a small molecule inhibitor in specific pathways sets it apart from other similar compounds.
特性
CAS番号 |
639010-14-3 |
|---|---|
分子式 |
C18H13ClN2O3 |
分子量 |
340.8 g/mol |
IUPAC名 |
4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24) |
InChIキー |
ODWUYZAAMNLBKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


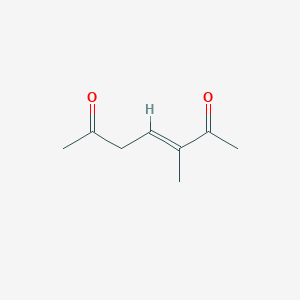
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
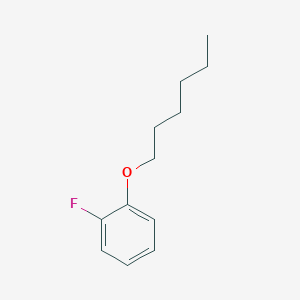
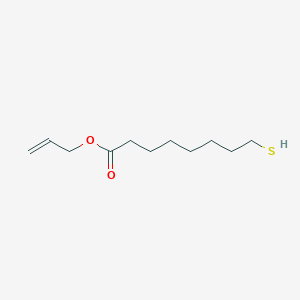



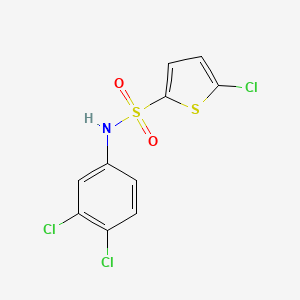
![8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol](/img/structure/B12579045.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
